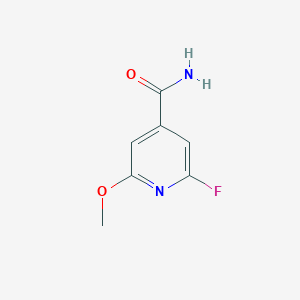![molecular formula C7H4ClN3 B13674372 5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
5-Chloropyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached to the fifth position of the pyridine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by chlorination. For example, the reaction of 2-aminopyridine with formamide under acidic conditions can yield the pyridopyrimidine core, which can then be chlorinated using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is often tailored to minimize costs and environmental impact while maximizing efficiency .
化学反応の分析
Types of Reactions
5-Chloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridopyrimidines, while oxidation can produce pyridopyrimidine N-oxides .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound has shown promise as a therapeutic agent for treating inflammatory and autoimmune diseases due to its ability to modulate specific biological pathways.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 5-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the human chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting this receptor, the compound can reduce inflammation and modulate immune responses .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-d]pyrimidine: Known for its potential as a kinase inhibitor.
Pyrido[3,2-d]pyrimidine: Studied for its antimicrobial and anticancer properties.
Uniqueness
5-Chloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CXCR2 antagonist sets it apart from other pyridopyrimidines, making it a valuable compound for therapeutic research .
特性
分子式 |
C7H4ClN3 |
|---|---|
分子量 |
165.58 g/mol |
IUPAC名 |
5-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H |
InChIキー |
RYQWIVOMKNUGFW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=CC2=NC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)
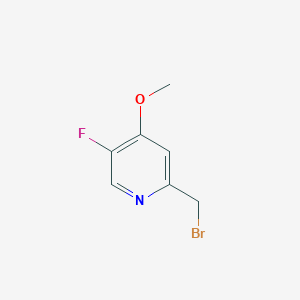
![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)
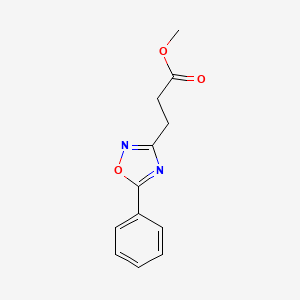
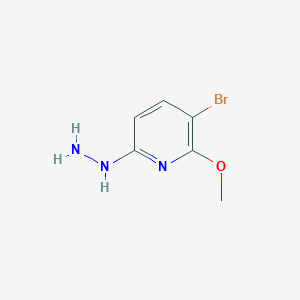
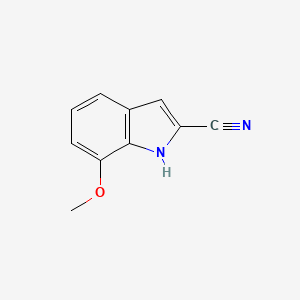
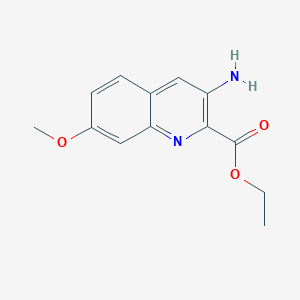
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
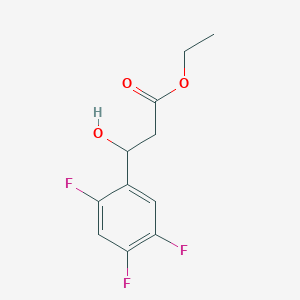
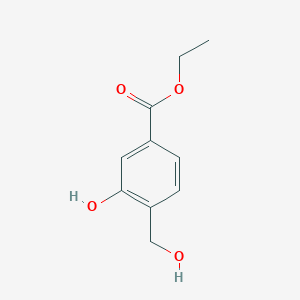
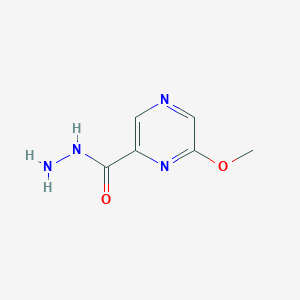
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
